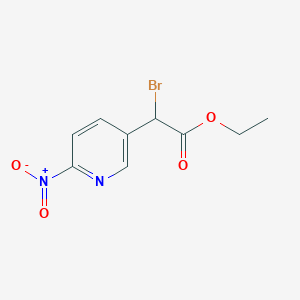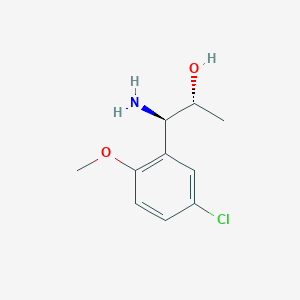![molecular formula C12H15BrClN3O B13051057 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure is introduced through condensation reactions involving appropriate amines and carbonyl compounds.
Bromination: The bromine atom is introduced via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often under acidic or basic conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the bromine atom but has a similar spiro structure.
6’-Chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure with chlorine instead of bromine.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Basic spiro structure without halogen substitution.
Uniqueness
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with biological targets.
Properties
Molecular Formula |
C12H15BrClN3O |
|---|---|
Molecular Weight |
332.62 g/mol |
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;/h1-2,7,14-15H,3-6H2,(H,16,17);1H |
InChI Key |
BNTJQPGOEGRUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)








![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)

